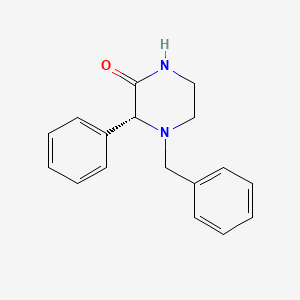
(R)-4-Benzyl-3-phenylpiperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(R)-4-Benzyl-3-phenylpiperazin-2-one is a useful research compound. Its molecular formula is C17H18N2O and its molecular weight is 266.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(R)-4-Benzyl-3-phenylpiperazin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological effects, structure-activity relationships, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its piperazine core, which is a common structural motif in many pharmacologically active compounds. The molecular formula is C19H22N2O, and its structure includes a benzyl group and a phenyl group attached to the piperazine ring.
Antiviral Activity
Research has demonstrated that derivatives of piperazine, including this compound, exhibit antiviral properties. In a study evaluating various piperazine derivatives against viruses such as HIV and HSV-1, certain compounds showed moderate protection against coxsackievirus B2 (CVB-2) and herpes simplex virus type 1 (HSV-1) . This indicates the potential of this compound in antiviral therapy.
| Compound | Virus Target | Activity Level |
|---|---|---|
| 3f | CVB-2 | Moderate |
| 3g | HSV-1 | Moderate |
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies focusing on the inhibition of anti-apoptotic proteins Bcl-2 and Bcl-xL have shown that related compounds can induce apoptosis in cancer cells. The structure of this compound allows for interactions with these proteins, potentially leading to enhanced sensitivity of cancer cells to chemotherapy .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Receptor Binding : The compound may act as an antagonist at specific receptors, including chemokine receptors such as CCR3, which are involved in inflammatory responses .
- Enzyme Inhibition : It can inhibit enzymes involved in viral replication or cancer cell survival pathways, contributing to its antiviral and anticancer effects.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Modifications to the piperazine ring or substituents on the benzyl or phenyl groups can significantly alter biological activity. For example, studies have shown that replacing certain groups can enhance receptor binding affinity and potency against specific targets .
Case Studies
- Antiviral Screening : A comprehensive screening of piperazine derivatives demonstrated that modifications to the benzyl group could lead to increased antiviral efficacy against CVB-2 and HSV-1. The study highlighted the importance of hydrophobic interactions in enhancing activity .
- Cancer Cell Studies : In vitro studies indicated that compounds similar to this compound effectively induced apoptosis in various cancer cell lines by inhibiting Bcl-2 family proteins . These findings suggest potential applications in cancer therapeutics.
Eigenschaften
IUPAC Name |
(3R)-4-benzyl-3-phenylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c20-17-16(15-9-5-2-6-10-15)19(12-11-18-17)13-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,18,20)/t16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWZYKUNWPTANZ-MRXNPFEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)C2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H](C(=O)N1)C2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














